

A Comparative Spectroscopic Analysis of 2-Bromo-4-chloroanisole and Its Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

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This guide provides a comparative spectroscopic analysis of **2-Bromo-4-chloroanisole** and its related derivatives, offering valuable data for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections detail the experimental data, protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-4-chloroanisole** and its related compounds. The analysis includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: While experimental IR and Mass Spectrometry data for **2-Bromo-4-chloroanisole** are available, specific experimental ^1H and ^{13}C NMR data were not found in the reviewed literature. The NMR data for **2-Bromo-4-chloroanisole** presented here are predicted based on the analysis of its structural isomers and related compounds.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	δ (ppm) and Multiplicity	J (Hz)
2-Bromo-4-chloroanisole (Predicted)	~ 7.5 (d, 1H), ~ 7.2 (dd, 1H), ~ 6.8 (d, 1H), 3.85 (s, 3H)	Jortho ≈ 8.0 , Jmeta ≈ 2.0
2-Bromoanisole[1]	7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (dd, 1H), 6.83 (m, 1H)	J = 8.0, 1.6; J = 8.2, 1.0
4-Chloroanisole[1]	7.23 (d, 2H), 6.82 (d, 2H), 3.78 (s, 3H)	J = 8.8

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shifts (δ , ppm)
2-Bromo-4-chloroanisole (Predicted)	~ 155 , ~ 133 , ~ 130 , ~ 128 , ~ 115 , ~ 112 , ~ 56
2-Bromoanisole[1]	155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2
4-Chloroanisole[1]	158.3, 129.3, 125.6, 115.2, 55.5

Table 3: IR and Mass Spectrometry Data

Compound	IR (ν , cm^{-1})	Mass Spectrometry (m/z)
2-Bromo-4-chloroanisole	Aromatic C-H stretch (~ 3050), C=C stretch (~ 1600 , ~ 1480), C-O stretch (~ 1250), C-Br stretch (~ 670), C-Cl stretch (~ 780)	Molecular Ion $[\text{M}]^+$ at m/z 220/222/224 (due to Br and Cl isotopes)
3-Bromo-4-chloroanisole	Similar to 2-Bromo-4- chloroanisole with slight shifts in the fingerprint region.	Molecular Ion $[\text{M}]^+$ at m/z 220/222/224
5-Bromo-2-chloroanisole	Similar to 2-Bromo-4- chloroanisole with slight shifts in the fingerprint region.	Molecular Ion $[\text{M}]^+$ at m/z 220/222/224

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of halogenated anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 10-20 μL of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16-32 scans with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled sequence is used, and spectra are typically acquired over 1024-2048 scans.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded and subtracted from the sample spectrum.

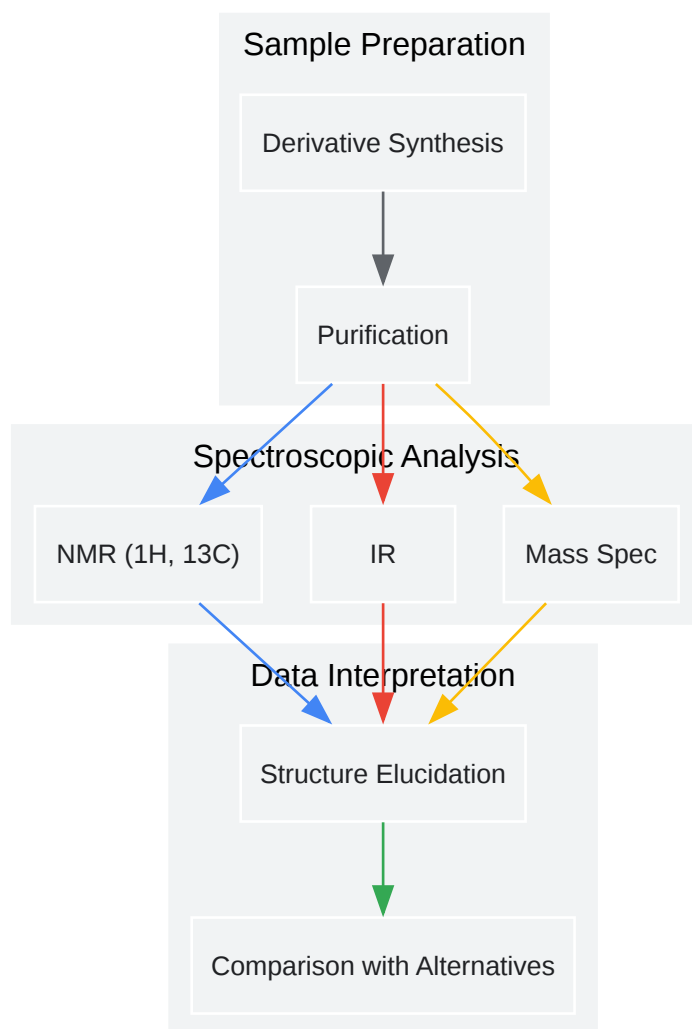
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds. A small amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC.
- **Ionization:** Electron ionization (EI) is typically used, with an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a **2-Bromo-4-chloroanisole** derivative.

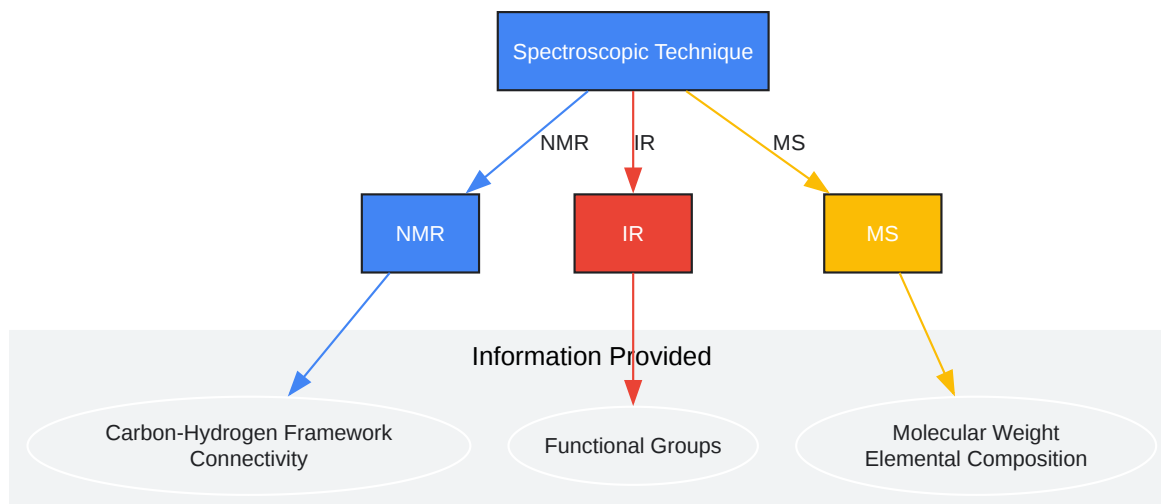


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Caption: General workflow for spectroscopic analysis.

Comparison of Spectroscopic Techniques

This diagram outlines the type of information obtained from each spectroscopic technique.



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Caption: Information from different spectroscopic techniques.

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References

- 1. rsc.org [rsc.org]
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